molecular formula C20H20ClFN2O2 B2910208 N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 899951-16-7

N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2910208
CAS No.: 899951-16-7
M. Wt: 374.84
InChI Key: XYYVCIWVZPGTOY-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. While its specific profile is under investigation, its core structure, which incorporates a benzoyl group linked to a piperidine carboxamide, is a hallmark of compounds designed to modulate key biological pathways. Similar structures bearing the N-(2-chloro-6-fluorobenzoyl) moiety and piperidine carboxamide functional groups have been explored as potent inhibitors of enzymatic targets, such as soluble epoxide hydrolase (sEH) . sEH is a crucial regulatory enzyme in the metabolism of fatty acids, and its inhibition represents a promising therapeutic strategy for managing inflammation , neuropathic pain , and cardiovascular diseases . The strategic inclusion of halogen atoms and aromatic systems in its architecture is often employed to optimize a compound's binding affinity, metabolic stability, and overall pharmacokinetic properties . This makes this compound a valuable research tool for scientists studying these biological targets and developing novel therapeutic agents. It is supplied exclusively for laboratory research purposes. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-14-8-10-15(11-9-14)24(20(26)23-12-3-2-4-13-23)19(25)18-16(21)6-5-7-17(18)22/h5-11H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVCIWVZPGTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, with the CAS number 899951-16-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C20H20ClFN2O2
Molecular Weight: 374.84 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Studies have shown that similar compounds with 2-chloro-6-fluoro substitutions demonstrate potent activity against HIV-1, with some derivatives exhibiting picomolar activity against wild-type and mutant strains of the virus .
  • Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer properties, particularly against leukemia cell lines. For example, related compounds have shown significant inhibitory effects in cellular assays .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes, including those related to cancer and viral infections.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotent against HIV-1 with picomolar IC50 values
AnticancerSignificant inhibition observed in leukemia cell lines
Enzyme InhibitionInhibits enzymes involved in cancer progression

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Piperidine Ring : The piperidine moiety is synthesized through cyclization reactions.
  • Benzoylation : The introduction of the 2-chloro-6-fluorobenzoyl group is achieved via acylation techniques.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

(a) Heterocyclic Core Modifications
  • Target Compound : Features a piperidine ring as the central scaffold.
  • N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (): Replaces the piperidine with a 2-oxo-1,2-dihydropyridine core. This modification introduces an α,β-unsaturated carbonyl system, which may enhance electrophilic reactivity or alter binding interactions compared to the saturated piperidine .
(b) Aromatic Substituent Differences
Compound Name Aromatic Substituent 1 Aromatic Substituent 2 Key Functional Groups
Target Compound 2-chloro-6-fluorobenzoyl 4-methylphenyl Chloro, fluoro, methyl
PF3845 () 3-[5-(trifluoromethyl)pyridin-2-yloxy]benzyl Pyridin-3-yl Trifluoromethyl, pyridyloxy
PF750 () Quinolin-3-ylmethyl Phenyl Quinoline, phenyl
Compound in 2-fluoro-6-methylbenzene-1-carbonyl 4-methyl-3-(trifluoromethyl)phenyl Fluoro, methyl, trifluoromethyl

Key Observations :

  • The 2-chloro-6-fluorobenzoyl group in the target compound provides a unique electronic profile due to the electron-withdrawing effects of chlorine and fluorine, which may influence binding affinity or metabolic stability compared to compounds with trifluoromethyl (PF3845) or methyl/fluoro () substituents .
  • The 4-methylphenyl group offers moderate lipophilicity, contrasting with the polar pyridyl (PF3845) or bulky quinoline (PF750) groups in analogs .

Physicochemical Properties

Property Target Compound Compound PF3845 ()
Molecular Formula C₂₀H₁₉ClFNO₂ C₂₂H₁₇ClFN₂O₃ C₂₄H₂₂F₃N₃O₂
Molecular Weight (g/mol) 359.83 423.84 465.45
LogP (Predicted) ~3.5 ~2.8 ~4.1

Analysis :

  • The target compound exhibits intermediate lipophilicity (LogP ~3.5), which may optimize blood-brain barrier penetration compared to the more polar pyridine-based analog in (LogP ~2.8) .

Pharmacological and Binding Profiles

While direct activity data for the target compound is unavailable, inferences can be drawn from structurally related analogs:

  • PF3845 : Reported as a selective inhibitor of fatty acid amide hydrolase (FAAH), attributed to its trifluoromethylpyridyloxy group enhancing target engagement .
  • Compound in : The stereochemistry (2R,3S) and trifluoromethylphenyl group may confer selectivity for kinase or protease targets, as seen in other carboxamide derivatives .

Hypotheses for Target Compound :

  • The 2-chloro-6-fluorobenzoyl group could mimic bioactive motifs in kinase inhibitors (e.g., JAK/STAT pathways), while the 4-methylphenyl substituent may reduce oxidative metabolism compared to acetylated analogs () .

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